molecular formula C18H12ClN3O2 B11429644 8-chloro-3-methyl-10-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

8-chloro-3-methyl-10-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B11429644
M. Wt: 337.8 g/mol
InChI Key: PYDGCGLSTRWGDV-UHFFFAOYSA-N
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Description

8-Chloro-3-methyl-10-phenyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. This compound is characterized by its unique structure, which includes a pyrimidoquinoline core with chloro, methyl, and phenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3-methyl-10-phenyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of barbituric acid derivatives with aldehydes and amines under controlled conditions. The reaction is often catalyzed by acids or bases and conducted in solvents such as ethanol or acetic acid. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-methyl-10-phenyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced pyrimidoquinoline derivatives.

    Substitution: Formation of substituted pyrimidoquinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-chloro-3-methyl-10-phenyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-3-methyl-10-phenyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is unique due to its specific combination of chloro, methyl, and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H12ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

8-chloro-3-methyl-10-phenylpyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C18H12ClN3O2/c1-21-17(23)14-9-11-7-8-12(19)10-15(11)22(16(14)20-18(21)24)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

PYDGCGLSTRWGDV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC3=C(C=C(C=C3)Cl)N(C2=NC1=O)C4=CC=CC=C4

Origin of Product

United States

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